Cas no 749897-01-6 (4-{2-chloro-5-(trifluoromethyl)benzenesulfonamidomethyl}benzoic acid)

749897-01-6 structure
Nome do Produto:4-{2-chloro-5-(trifluoromethyl)benzenesulfonamidomethyl}benzoic acid
4-{2-chloro-5-(trifluoromethyl)benzenesulfonamidomethyl}benzoic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-[({[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzoic acid
- 4-{2-chloro-5-(trifluoromethyl)benzenesulfonamidomethyl}benzoic acid
- 749897-01-6
- G21480
- CS-0345299
- 4-{[2-chloro-5-(trifluoromethyl)benzenesulfonamido]methyl}benzoic acid
- 4-(((2-Chloro-5-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid
- AKOS034369832
- 4-[[[2-chloro-5-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzoic Acid
- 4-[2-chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoic acid
- EN300-10324
- SR-01000053214-1
- 4-[2-chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoicacid
- Z45512199
- SR-01000053214
-
- Inchi: InChI=1S/C15H11ClF3NO4S/c16-12-6-5-11(15(17,18)19)7-13(12)25(23,24)20-8-9-1-3-10(4-2-9)14(21)22/h1-7,20H,8H2,(H,21,22)
- Chave InChI: WQKYISBKIBZLOH-UHFFFAOYSA-N
Propriedades Computadas
- Massa Exacta: 393.0049412Da
- Massa monoisotópica: 393.0049412Da
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 8
- Contagem de Átomos Pesados: 25
- Contagem de Ligações Rotativas: 5
- Complexidade: 570
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.4
- Superfície polar topológica: 91.9Ų
4-{2-chloro-5-(trifluoromethyl)benzenesulfonamidomethyl}benzoic acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-10324-2.5g |
4-{[2-chloro-5-(trifluoromethyl)benzenesulfonamido]methyl}benzoic acid |
749897-01-6 | 95% | 2.5g |
$614.0 | 2023-10-28 | |
Enamine | EN300-10324-0.5g |
4-{[2-chloro-5-(trifluoromethyl)benzenesulfonamido]methyl}benzoic acid |
749897-01-6 | 95% | 0.5g |
$218.0 | 2023-10-28 | |
1PlusChem | 1P019K9P-100mg |
4-[2-chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoic acid |
749897-01-6 | 95% | 100mg |
$160.00 | 2024-04-21 | |
Aaron | AR019KI1-250mg |
4-[2-chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoic acid |
749897-01-6 | 95% | 250mg |
$185.00 | 2025-02-14 | |
Aaron | AR019KI1-10g |
4-[2-chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoic acid |
749897-01-6 | 95% | 10g |
$1876.00 | 2023-12-15 | |
1PlusChem | 1P019K9P-250mg |
4-[2-chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoic acid |
749897-01-6 | 95% | 250mg |
$200.00 | 2024-04-21 | |
1PlusChem | 1P019K9P-5g |
4-[2-chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoic acid |
749897-01-6 | 95% | 5g |
$1185.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415969-2.5g |
4-(((2-Chloro-5-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid |
749897-01-6 | 95% | 2.5g |
¥11052.00 | 2024-04-30 | |
Enamine | EN300-10324-1g |
4-{[2-chloro-5-(trifluoromethyl)benzenesulfonamido]methyl}benzoic acid |
749897-01-6 | 95% | 1g |
$314.0 | 2023-10-28 | |
Aaron | AR019KI1-1g |
4-[2-chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoic acid |
749897-01-6 | 95% | 1g |
$457.00 | 2025-02-14 |
4-{2-chloro-5-(trifluoromethyl)benzenesulfonamidomethyl}benzoic acid Literatura Relacionada
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1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
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Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
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C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
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Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
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